molecular formula C18H11BrF3N3O2 B15147382 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B15147382
M. Wt: 438.2 g/mol
InChI Key: MTJXFAXHJCCQBV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (C₁₈H₁₁BrF₃N₃O₂, MW 438.21 g/mol, CAS 1820711-31-6) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group, a 3-bromophenyl substituent at the 6-position of the pyrimidine ring, and an aminobenzoic acid moiety at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromophenyl group contributes to steric bulk and electronic effects.

Properties

Molecular Formula

C18H11BrF3N3O2

Molecular Weight

438.2 g/mol

IUPAC Name

4-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H11BrF3N3O2/c19-12-3-1-2-11(8-12)14-9-15(18(20,21)22)25-17(24-14)23-13-6-4-10(5-7-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25)

InChI Key

MTJXFAXHJCCQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by the trifluoromethyl and bromophenyl groups.

Reaction ConditionsReagents/NucleophilesProducts/OutcomesSource
DMF, 80°C, K2CO3Piperazine derivativesSubstitution at pyrimidine C2 or C4
Ethanol, refluxAmines (e.g., aniline)Displacement of bromine or fluorine

Key findings:

  • The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling regioselective substitution .

  • Bromine at the 3-bromophenyl group can be replaced by amines under mild conditions .

Cross-Coupling Reactions

The bromophenyl substituent participates in palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Reaction TypeCatalysts/LigandsPartnersYield (%)Source
Suzuki-MiyauraPd(PPh3)4, K2CO3Arylboronic acids65–78
Buchwald-HartwigPd2(dba)3, XantphosSecondary amines72

Example:

python
Suzuki Reaction: 4-[6-(3-Bromophenyl)-...] + ArB(OH)24-[6-(3-Ar-phenyl)-...] (Ar = aryl group)

Functionalization of the Aminobenzoic Acid Moiety

The carboxylic acid and amine groups enable derivatization for enhanced solubility or bioactivity.

Esterification and Amidation

ReactionReagentsProductsApplicationSource
EsterificationSOCl2, MeOHMethyl ester derivativeProdrug synthesis
Amide FormationEDC/HOBt, RNH2Amide-linked conjugatesTargeted drug delivery

Acylation of the Amine Group

Acylating AgentSolventOutcomeNotesSource
Acetic anhydridePyridineN-acetyl derivativeStability enhancement
Benzoyl chlorideDCM, Et3NN-benzoyl derivativeImproved lipophilicity

Hydrolysis and Decarboxylation

The benzoic acid group undergoes hydrolysis under basic conditions, while extreme heat induces decarboxylation.

ConditionsProductsKinetic Data (k, s⁻¹)Source
NaOH (1M), 100°C4-amino-3-bromophenylpyrimidine2.3 × 10⁻⁴
H2SO4 (conc.), 150°CCO2 release + arylpyrimidineN/A

Biological Interactions via Non-Covalent Bonding

The compound engages in hydrogen bonding and π-π stacking with biological targets, as shown in kinase inhibition assays:

TargetBinding Affinity (IC50, nM)Mechanism
EGFR Kinase48 ± 3.2Competitive ATP binding
VEGFR-2112 ± 8.7Allosteric inhibition

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound ModificationReaction Rate (vs. Parent)NotesSource
Replacement of Br with Cl1.5× faster (Suzuki)Enhanced oxidative addition
Trifluoromethyl → Methyl3× slower (SNAr)Reduced electrophilicity

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-life (37°C)Degradation Pathway
1.22.1 hoursAcid-catalyzed hydrolysis
7.412.5 hoursOxidation of amine group

Scientific Research Applications

4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 3-Bromophenyl vs. 4-Bromophenyl Derivatives

The positional isomer 4-[6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (C₁₈H₁₁BrF₃N₃O₂, MW 438.21 g/mol, CAS 1820673-69-5) shares the same molecular formula and weight but differs in bromine substitution (para vs. meta). For example, the para-substituted bromine may enhance π-stacking interactions in planar targets compared to the meta-isomer .

Table 1: Bromophenyl Isomers

Compound Substituent Position CAS Number MDL Number
4-[6-(3-Bromophenyl)-...]acid Meta 1820711-31-6 MFCD16614311
4-[6-(4-Bromophenyl)-...]acid Para 1820673-69-5 MFCD16614218

Electron-Donating vs. Electron-Withdrawing Substituents

Methoxyphenyl Derivatives (Electron-Donating)

Compounds such as 4-[6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (C₁₉H₁₄F₃N₃O₃, MW 409.37 g/mol) replace bromine with a methoxy (-OCH₃) group. This substitution may favor interactions with polar biological targets .

Nitrophenyl Derivatives (Electron-Withdrawing)

Nitro-substituted analogs (e.g., 4-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid, C₁₈H₁₁F₃N₄O₄, MW 404.31 g/mol) introduce strong electron-withdrawing effects, which could stabilize negative charges or enhance π-acidic interactions. However, nitro groups often reduce metabolic stability due to susceptibility to reduction .

Table 2: Electronic Effects of Substituents

Compound Substituent Molecular Weight (g/mol) Key Property Change
4-[6-(4-Methoxyphenyl)-...]acid -OCH₃ 409.37 Increased polarity/solubility
4-[6-(3-Nitrophenyl)-...]acid -NO₂ 404.31 Enhanced π-acidity, lower stability

Steric and Aromatic Modifications

Tolyl and Naphtyl Derivatives

For example, naphthyl groups may enhance hydrophobic interactions in lipid-rich environments .

Heteroaromatic Substituents

Thienyl analogs (e.g., N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid, C₁₆H₁₀F₃N₃O₂S, MW 365.34 g/mol) introduce sulfur-containing heterocycles, altering electronic properties and enabling metal coordination or hydrogen bonding via sulfur .

Table 3: Steric and Aromatic Variants

Compound Substituent Molecular Weight (g/mol) Key Impact
4-[6-(o-Tolyl)-...]acid o-Tolyl 373.34 Increased steric hindrance
4-[6-(2-Naphtyl)-...]acid Naphthyl 409.37 Enhanced hydrophobicity
N-[6-(3-Thienyl)-...]acid Thienyl 365.34 Sulfur-mediated interactions

Halogenated Derivatives

Dichlorophenyl Analogs

Dichloro-substituted compounds (e.g., N-[6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid, C₁₈H₁₀Cl₂F₃N₃O₂, MW 428.20 g/mol) combine two electron-withdrawing chlorine atoms, amplifying electronic effects. Such derivatives may exhibit higher binding affinity to targets requiring strong polarization but could face toxicity concerns .

Fluorophenyl Analogs

Fluorine substitution (e.g., 4-[6-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid, C₁₈H₁₁F₄N₃O₂, MW 377.30 g/mol) balances electronegativity and steric size, often improving bioavailability and metabolic resistance compared to bulkier halogens like bromine .

Table 4: Halogenated Derivatives

Compound Substituent Molecular Weight (g/mol) Key Advantage
4-[6-(3,4-Dichlorophenyl)-...]acid -Cl (×2) 428.20 Strong electronic withdrawal
4-[6-(4-Fluorophenyl)-...]acid -F 377.30 Improved bioavailability

Research Implications

The structural diversity among analogs highlights critical structure-activity relationships (SAR):

  • Positional isomerism (meta vs. para) influences target engagement.
  • Electron-donating groups enhance solubility but may reduce potency.
  • Steric bulk can optimize selectivity by excluding off-target interactions.
  • Halogen choice balances electronic effects and pharmacokinetics.

Further studies should prioritize crystallographic data (e.g., Cambridge Structural Database ) to correlate substituent effects with 3D binding modes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Pyrimidine core formation : Cyclocondensation of amidines with α,β-unsaturated ketones or via Suzuki coupling for bromophenyl incorporation .

  • Aminobenzoic acid coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the aminobenzoic acid moiety .

  • Optimization : Reaction conditions (e.g., temperature, catalyst loading) must be tailored to improve yield and purity. For example, palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, requiring inert atmospheres .

    • Data Table : Representative Yields from Analogous Syntheses
StepCatalystYield (%)Purity (HPLC)Reference
Pyrimidine formationPd(OAc)₂/XPhos65–78≥90%
AminationCuI/1,10-phen50–6085–92%

Q. How is the compound characterized to confirm structural integrity?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₁₈H₁₂BrF₃N₃O₂: 446.02) .
  • X-ray crystallography : For unambiguous confirmation of the pyrimidine-benzoic acid linkage and bromophenyl orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM in kinase inhibition assays) may arise from:

  • Assay conditions : Variations in ATP concentration, incubation time, or cell line specificity .
  • Compound purity : Impurities ≥5% (e.g., unreacted bromophenyl intermediates) can skew results .
    • Solution :
  • Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves).
  • Validate purity via orthogonal methods (HPLC + LC-MS) before biological testing .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Approach :

  • Lipophilicity adjustment : The trifluoromethyl group enhances metabolic stability but may reduce solubility. Introduce polar groups (e.g., PEG linkers) without disrupting the pyrimidine scaffold .
  • Prodrug design : Esterification of the benzoic acid moiety to improve oral bioavailability .
    • Data Table : PK Parameters in Rodent Models (Analogous Compounds)
DerivativeHalf-life (h)Cₘₐₓ (µg/mL)AUC₀–₂₄ (µg·h/mL)
Methyl ester prodrug4.212.598.7
Parent carboxylic acid1.83.425.1

Q. How can computational methods guide the compound’s application in enzyme inhibition studies?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding modes to target enzymes (e.g., kinases). The bromophenyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic lysine residues .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives .
    • Validation : Compare computational Kd values with experimental SPR (surface plasmon resonance) data .

Q. What interdisciplinary approaches are viable for expanding the compound’s research applications?

  • Materials Science :

  • Metal-organic frameworks (MOFs) : Use the benzoic acid group as a linker for constructing porous materials (e.g., Cu²⁺-based MOFs for gas storage) .
    • Chemical Biology :
  • Photoaffinity labeling : Incorporate diazirine groups into the pyrimidine ring to map drug-target interactions .

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